3-(3-iodo-1H-pyrazol-1-yl)pyridine
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Overview
Description
3-(3-iodo-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of an iodine atom on the pyrazole ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 3-(3-iodo-1H-pyrazol-1-yl)pyridine typically involves the iodination of a preformed pyrazole ring. One common method is the reaction of 3-(1H-pyrazol-1-yl)pyridine with iodine in the presence of an oxidizing agent. This reaction is usually carried out in a solvent such as acetonitrile or dichloromethane at room temperature .
Chemical Reactions Analysis
3-(3-iodo-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common in the literature.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Scientific Research Applications
3-(3-iodo-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-iodo-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar compounds to 3-(3-iodo-1H-pyrazol-1-yl)pyridine include other halogenated pyrazoles and pyridines, such as 3-(3-bromo-1H-pyrazol-1-yl)pyridine and 3-(3-chloro-1H-pyrazol-1-yl)pyridine. These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms . The iodine atom in this compound provides unique reactivity, particularly in coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H6IN3 |
---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
3-(3-iodopyrazol-1-yl)pyridine |
InChI |
InChI=1S/C8H6IN3/c9-8-3-5-12(11-8)7-2-1-4-10-6-7/h1-6H |
InChI Key |
QOXJOVRDYJMJMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC(=N2)I |
Origin of Product |
United States |
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